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molecular formula C12H8ClN3 B8556952 6-(4-Aminophenyl)-2-chloronicotinonitrile

6-(4-Aminophenyl)-2-chloronicotinonitrile

Cat. No. B8556952
M. Wt: 229.66 g/mol
InChI Key: REMDCXQIXPMWSG-UHFFFAOYSA-N
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Patent
US08058290B2

Procedure details

0.46 mmol (200 mg) of 1-[4-(6-chloro-5-cyanopyridin-2-yl)phenyl]-3-(2-fluoro-5-trifluoromethylphenyl)urea is suspended in 3.2 ml of 1-propanol. 0.13 ml (0.14 g, 2.76 mmol, 6 eq.) of hydrazine hydrate is added. The suspension is heated at 80° C. for 10 h. The mixture is filtered and the solid is dried so as to obtain 140 mg of the expected product.
Name
1-[4-(6-chloro-5-cyanopyridin-2-yl)phenyl]-3-(2-fluoro-5-trifluoromethylphenyl)urea
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([NH:14]C(NC3C=C(C(F)(F)F)C=CC=3F)=O)=[CH:10][CH:9]=2)[CH:5]=[CH:4][C:3]=1[C:29]#[N:30].O.NN>C(O)CC>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]2[CH:5]=[CH:4][C:3]([C:29]#[N:30])=[C:2]([Cl:1])[N:7]=2)=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
1-[4-(6-chloro-5-cyanopyridin-2-yl)phenyl]-3-(2-fluoro-5-trifluoromethylphenyl)urea
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=CC(=N1)C1=CC=C(C=C1)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F)C#N
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solid is dried so as

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NC(=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 132.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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